4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one
CAS No.:
Cat. No.: VC15349276
Molecular Formula: C24H19F2N3O
Molecular Weight: 403.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H19F2N3O |
|---|---|
| Molecular Weight | 403.4 g/mol |
| IUPAC Name | 1-(2-fluorophenyl)-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C24H19F2N3O/c25-18-11-9-16(10-12-18)14-29-22-8-4-2-6-20(22)27-24(29)17-13-23(30)28(15-17)21-7-3-1-5-19(21)26/h1-12,17H,13-15H2 |
| Standard InChI Key | CGHGKJPRZBHKFY-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F |
Introduction
The compound 4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one is a complex organic molecule featuring a pyrrolidin-2-one ring fused with a benzimidazole moiety that includes a fluorobenzyl substituent. Its molecular weight is approximately 396.46 g/mol, indicating a relatively large and complex structure. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Synthesis and Chemical Reactions
The synthesis of 4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic synthesis techniques. These steps may include:
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Condensation Reactions: To form the pyrrolidin-2-one ring.
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Alkylation: To introduce the fluorobenzyl group onto the benzimidazole moiety.
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Arylation: To incorporate the fluorophenyl group into the pyrrolidin-2-one ring.
Biological Activities and Potential Applications
This compound and its analogs have been studied for various biological activities, including potential interactions with enzymes or receptors. The unique structure of 4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one may allow it to bind to specific biological targets, making it a candidate for drug development in areas such as:
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Antimicrobial Agents: Due to the presence of benzimidazole, which is known for its antimicrobial properties.
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Antiviral or Antiparasitic Agents: Given the structural similarities to compounds with known antiviral or antiparasitic activities.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one, each with unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one | Contains a methylphenyl group instead of fluorophenyl | |
| 1-(5-chloro-2-methoxyphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one | Incorporates a chloro and methoxy group | |
| Ethyl 4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]piperidine-1-carboxylate | Features an ethoxycarbonyl group |
These compounds highlight the versatility and potential modifications that can be made to enhance biological activity or alter pharmacokinetic properties.
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